Quantitative Comparison of CYP51 (Lanosterol 14α-Demethylase) Inhibition by Ketoconazole Stereoisomers
The (2R,4S)-enantiomer of ketoconazole exhibits distinct and quantifiably lower potency against the primary antifungal target, CYP51 (lanosterol 14α-demethylase), compared to its enantiomeric counterpart, (2S,4R)-ketoconazole [1].
| Evidence Dimension | Inhibition of rat lanosterol 14α-demethylase (CYP51) |
|---|---|
| Target Compound Data | (2R,4S)-Ketoconazole: Activity rank order '2' (out of 4 stereoisomers). |
| Comparator Or Baseline | (2S,4R)-Ketoconazole: Activity rank order '1' (most effective), with an activity ranking of (2S,4R) > (2R,4S) >> (2R,4R) = (2S,4S). |
| Quantified Difference | The (2S,4R) isomer is the 'most effective', while the (2R,4S) isomer is less potent (specifically, (2S,4R)-2 > (2R,4S)-4). |
| Conditions | In vitro enzyme inhibition assay using rat lanosterol 14α-demethylase. |
Why This Matters
This difference is critical for research on stereoselective target engagement, as using the racemate would obscure the distinct inhibitory contributions of each enantiomer.
- [1] Rotstein, D. M., Kertesz, D. J., Walker, K. A., & Swinney, D. C. (1992). Stereoisomers of ketoconazole: preparation and biological activity. Journal of Medicinal Chemistry, 35(15), 2818-2825. View Source
